molecular formula C17H24ClNO4 B12111156 2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride

2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride

Cat. No.: B12111156
M. Wt: 341.8 g/mol
InChI Key: WAAFWOADZHIJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural novelty .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride
  • 4-Methoxybenzyl cyanide

Uniqueness

2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H24ClNO4

Molecular Weight

341.8 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C17H23NO4.ClH/c1-21-14-4-2-13(3-5-14)10-18-11-15(16(19)20)17(12-18)6-8-22-9-7-17;/h2-5,15H,6-12H2,1H3,(H,19,20);1H

InChI Key

WAAFWOADZHIJPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(C3(C2)CCOCC3)C(=O)O.Cl

Origin of Product

United States

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